

Application Note: Synthesis of UV-Curable Polyurethane Dispersions Using 2-Isocyanatoethyl Acrylate

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Compound of Interest

Compound Name: *2-isocyanatoethyl acrylate*

Cat. No.: *B077736*

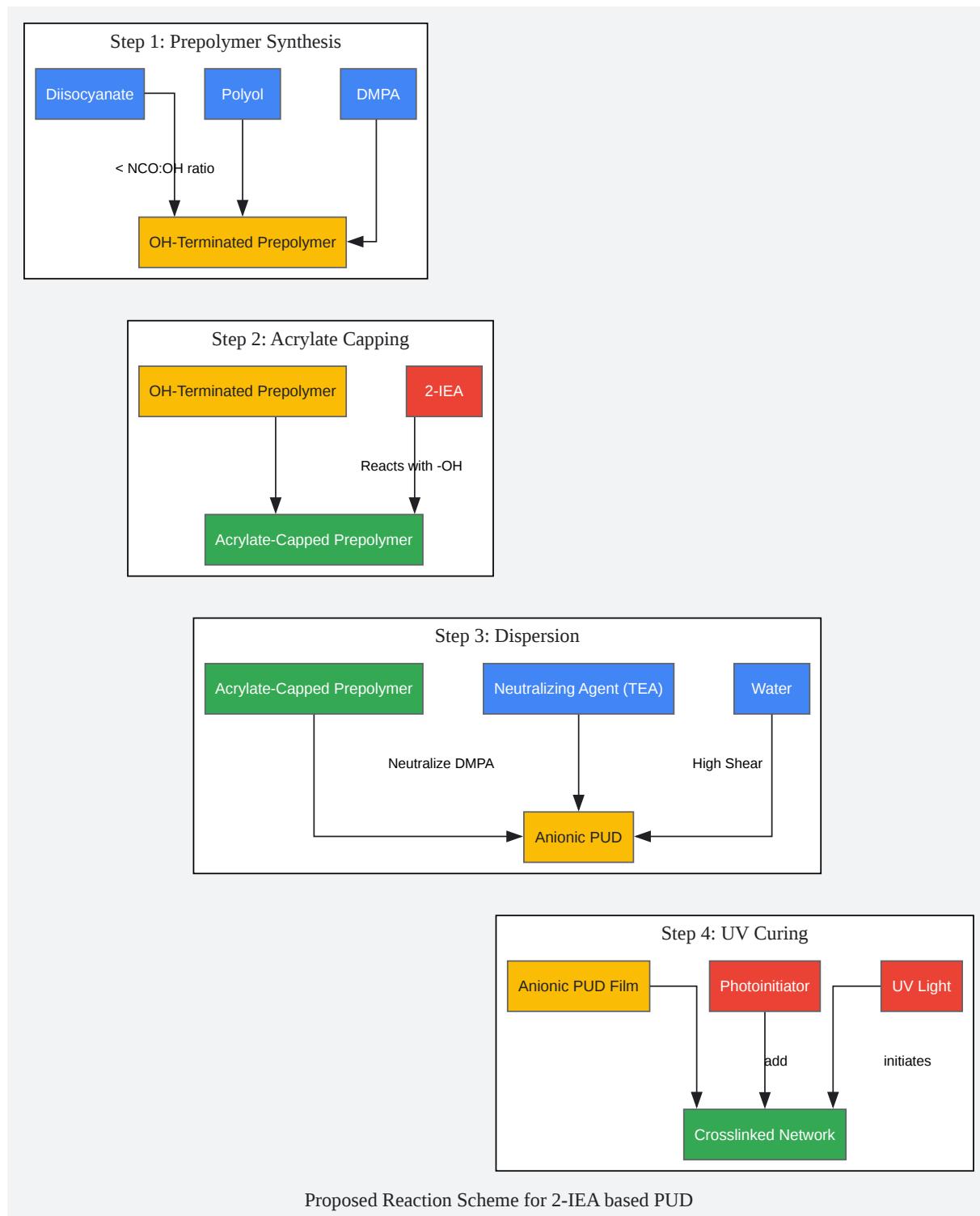
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Audience: Researchers, scientists, and drug development professionals.

Introduction: Waterborne polyurethane dispersions (PUDs) are increasingly favored in coatings and adhesives for their low volatile organic compound (VOC) content.^[1] Incorporating UV-curable moieties into the PUD backbone allows for rapid, energy-efficient crosslinking, yielding films with superior mechanical properties and chemical resistance. **2-Isocyanatoethyl acrylate** (2-IEA) is a bifunctional monomer featuring both an isocyanate group and an acrylate group. This unique structure allows it to act as a covalent linker to the polyurethane backbone via the isocyanate group, while the acrylate functionality remains available for subsequent UV-induced polymerization.^[2] This application note provides a detailed protocol for the synthesis of a UV-curable polyurethane dispersion using 2-IEA as a key functional component. The resulting PUD is suitable for creating high-performance coatings, adhesives, and films.

Reaction Scheme

The synthesis is a multi-step process involving the formation of a hydroxyl-terminated prepolymer, which is then capped with **2-isocyanatoethyl acrylate**. This acrylate-functionalized prepolymer is subsequently neutralized and dispersed in water.

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Caption: Proposed Reaction Scheme for 2-IEA based PUD.

Experimental Protocols

Materials and Equipment

Materials	Supplier	Grade
Isophorone diisocyanate (IPDI)	Sigma-Aldrich	≥99.5%
Polycarbonate diol (PCD), Mn ~2000 g/mol	Sigma-Aldrich	-
2,2-		
Bis(hydroxymethyl)propionic acid (DMPA)	Sigma-Aldrich	98%
2-Isocyanatoethyl acrylate (2- IEA)	TCI Chemicals	>98%
Dibutyltin dilaurate (DBTDL)	Sigma-Aldrich	95%
Triethylamine (TEA)	Sigma-Aldrich	≥99.5%
Methyl ethyl ketone (MEK)	Fisher Scientific	ACS Grade
Photoinitiator (e.g., Irgacure 184)	Ciba/BASF	-
Deionized (DI) Water	In-house	>18 MΩ·cm

Equipment:

- 500 mL four-necked round-bottom flask
- Mechanical stirrer with anchor-type agitator
- Heating mantle with temperature controller and thermocouple
- Reflux condenser and nitrogen inlet
- Dropping funnel
- High-shear homogenizer

- FTIR spectrometer
- Dynamic Light Scattering (DLS) particle size analyzer
- Brookfield viscometer
- UV curing system (mercury lamp, ~100 W/cm)

Synthesis of Acrylate-Capped Polyurethane Prepolymer

This protocol is based on the prepolymer mixing process, adapted for the incorporation of 2-IEA.[\[3\]](#)

- Drying: Dry the polycarbonate diol (PCD) and 2,2-bis(hydroxymethyl)propionic acid (DMPA) under vacuum at 80°C for at least 4 hours before use to remove residual moisture.
- Prepolymer Formation:
 - Charge the four-necked flask with PCD (e.g., 100g, 0.05 mol), DMPA (e.g., 6.7g, 0.05 mol), and methyl ethyl ketone (MEK, ~50g) to reduce viscosity.
 - Equip the flask with a mechanical stirrer, condenser, nitrogen inlet, and thermometer.
 - Heat the mixture to 60°C under a gentle nitrogen purge with stirring until a homogeneous solution is formed.
 - Add isophorone diisocyanate (IPDI) (e.g., 16.65g, 0.075 mol) to the reactor. The NCO:OH ratio should be less than 1 to ensure hydroxyl termination. An exemplary NCO:OH ratio is 0.75:1.
 - Add 2-3 drops of dibutyltin dilaurate (DBTDL) catalyst.
 - Raise the temperature to 80°C and maintain for 3-4 hours. Monitor the reaction progress by FTIR, observing the disappearance of the NCO peak (~2270 cm⁻¹). The reaction is complete when the NCO peak is no longer detectable.[\[4\]](#)
- Acrylate Capping:

- Cool the reactor contents to 60°C.
- Slowly add **2-isocyanatoethyl acrylate** (2-IEA) (e.g., 7.05g, 0.05 mol) dropwise over 30 minutes. The amount of 2-IEA should correspond to the molar amount of the initial hydroxyl excess.
- Maintain the reaction at 60-65°C for an additional 2-3 hours until FTIR analysis confirms the disappearance of the hydroxyl peak (~3300-3500 cm⁻¹) and the NCO peak from 2-IEA.

Preparation of the Polyurethane Dispersion (PUD)

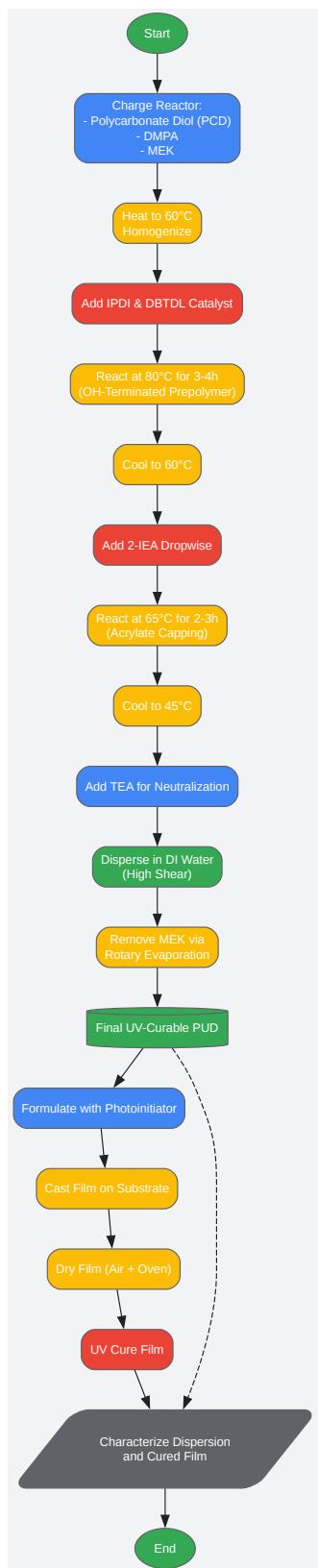
- Neutralization:
 - Cool the prepolymer solution to 40-50°C.
 - Add triethylamine (TEA) (e.g., 5.05g, 0.05 mol, stoichiometric to DMPA) to neutralize the carboxylic acid groups of the DMPA units.
 - Stir the mixture for 30 minutes at 40-50°C.
- Dispersion:
 - Place the required amount of deionized water (e.g., 300g for ~35% solid content) in a separate beaker.
 - While stirring the water vigorously with a high-shear homogenizer, slowly pour the neutralized prepolymer solution into the water.
 - Continue homogenization for 30 minutes to form a stable, translucent dispersion.
- Solvent Removal:
 - Remove the MEK from the dispersion using a rotary evaporator under reduced pressure at 40°C.

Film Preparation and UV Curing

- Formulation: Add a photoinitiator (e.g., 1-3 wt% Irgacure 184 based on solid content) to the PUD and mix thoroughly.
- Casting: Cast the formulated PUD onto a suitable substrate (e.g., glass or steel panel) using a drawdown bar to achieve a desired wet film thickness (e.g., 100 μm).
- Drying: Allow the water to evaporate at ambient temperature for 24 hours, followed by drying in an oven at 50°C for 1 hour to obtain a tack-free film.[4]
- Curing: Expose the dry film to UV radiation using a medium-pressure mercury lamp. A typical energy density for curing is 1 J/cm^2 .[4]

Experimental Workflow

The overall process from synthesis to characterization is outlined below.

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